molecular formula C16H17BrO B14189286 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene CAS No. 920283-17-6

1-(3-Bromopropyl)-4-(phenoxymethyl)benzene

Cat. No.: B14189286
CAS No.: 920283-17-6
M. Wt: 305.21 g/mol
InChI Key: HFEBBRVVLZZETR-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-4-(phenoxymethyl)benzene is an organic compound that features a bromopropyl group attached to a benzene ring, which is further substituted with a phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene can be synthesized through a multi-step process involving the bromination of propylbenzene followed by the introduction of the phenoxymethyl group. The reaction typically involves:

    Step 1: Bromination of propylbenzene using bromine in the presence of a catalyst such as iron(III) bromide.

    Step 2: Reaction of the resulting 3-bromopropylbenzene with phenol in the presence of a base like sodium hydroxide to form the phenoxymethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar solvents like ethanol or water.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products Formed:

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Oxidation: Formation of phenoxymethyl ketones or alcohols.

    Reduction: Formation of 1-(3-propyl)-4-(phenoxymethyl)benzene.

Scientific Research Applications

1-(3-Bromopropyl)-4-(phenoxymethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential use in the development of new drugs due to its ability to undergo various chemical modifications.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene involves its ability to participate in nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups. This reactivity is due to the electron-withdrawing nature of the bromine atom, which makes the carbon atom it is attached to more susceptible to nucleophilic attack. The phenoxymethyl group can also participate in various interactions, enhancing the compound’s versatility in chemical reactions.

Comparison with Similar Compounds

    1-(3-Bromopropyl)benzene: Lacks the phenoxymethyl group, making it less versatile in certain reactions.

    4-(Phenoxymethyl)benzene: Lacks the bromopropyl group, limiting its reactivity in nucleophilic substitution reactions.

    1-(3-Chloropropyl)-4-(phenoxymethyl)benzene: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and the conditions required for reactions.

Uniqueness: 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene is unique due to the presence of both the bromopropyl and phenoxymethyl groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in organic synthesis and various scientific research applications.

Properties

IUPAC Name

1-(3-bromopropyl)-4-(phenoxymethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrO/c17-12-4-5-14-8-10-15(11-9-14)13-18-16-6-2-1-3-7-16/h1-3,6-11H,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEBBRVVLZZETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70843082
Record name 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920283-17-6
Record name 1-(3-Bromopropyl)-4-(phenoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70843082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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